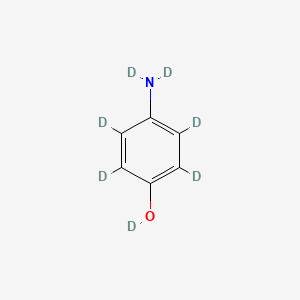

4-Aminophenol-d7

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Aminophenol derivatives and related compounds has been explored in various studies. For instance, a range of 4-Aminophenol derivatives were synthesized and characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, and elemental analyses, demonstrating broad-spectrum antimicrobial and antidiabetic activities . Another study reported the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, through a facile alkylation and selective reduction process . Additionally, the optimization of the synthesis process of 4-Amino-3-nitrophenol from p-aminophenol was achieved by controlling the dosage of acetic anhydride and nitric acid, resulting in increased yield . Multicomponent synthesis involving o-Aminophenol as a directing group in palladium-catalyzed aromatic C-H arylation of benzamides has also been reported, highlighting the versatility of o-Aminophenol in synthesizing diverse o-arylated benzamides .

Molecular Structure Analysis

The molecular structure of synthesized compounds has been extensively studied. X-ray single crystal structure determination was used to study the structure of ethyl-2-(4-aminophenoxy)acetate, revealing its crystallization in the triclinic crystal system . The structures and vibrations of neutral and cationic 3- and 4-aminophenol were investigated using a combination of experimental and theoretical methods, including mass analyzed threshold ionization (MATI) and infrared resonant 2-photon ionization (IR/R2PI) spectroscopy . Single-crystal X-ray diffraction was employed to determine the crystal structures of intermediates for the synthesis of a potential antitumor agent, providing insights into the intermolecular hydrogen bonding that stabilizes the structures .

Chemical Reactions Analysis

The chemical reactivity of 4-Aminophenol derivatives has been explored in various contexts. For example, the interaction studies of human DNA with synthesized Schiff bases revealed potential anticancer applications due to the observed hyperchromism and bathochromic shifts . The synthesis of novel water-soluble linear and heterocyclic phosphino amino acids from 2-phosphinophenols demonstrated the formation of different cyclic structures depending on the reactants used . Furthermore, the synthesis of 4-(4-aminophenoxy)-2-(alkyl carbamoyl) pyridines from N-alkyl-4-chloro-2-pyridine carboxamides and p-aminophenol potassium was characterized by IR, 1HNMR, and ESI-MS .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminophenol derivatives have been characterized through various analytical techniques. The synthesized compounds were tested for antimicrobial and antidiabetic activities, showing significant inhibition of amylase and glucosidase . The crystal structure and non-covalent interactions of ethyl-2-(4-aminophenoxy)acetate were discussed with the aid of Hirshfeld surface analysis, and quantum chemical parameters were computed based on DFT calculations . The vibrational frequencies and ionization potentials of 3- and 4-aminophenol isomers were well predicted by theoretical calculations, supporting the experimental findings . The water solubility of phosphino amino acids was found to increase with the number of hydrophilic groups, and their structures were elucidated by multinuclear NMR spectroscopy .

Applications De Recherche Scientifique

Electrochemical Detection in Pharmaceuticals

- Direct Electrochemical Detection : 4-Aminophenol (4-AP) is significant as a drug intermediate in pharmaceutical preparations. A method using indium tin oxide electrodes modified with vertically-ordered mesoporous silica-nanochannel films has been developed for its direct electrochemical detection, which is crucial for human health (Liu et al., 2020).

Molecular Structure and Emission Studies

- Structural and Vibrational Studies : Research on the structures and vibrations of 3- and 4-aminophenol in neutral and ionic ground states offers insights into their molecular behavior. This is crucial for understanding their properties in various applications (Unterberg et al., 2004).

- Ligand-Centered Emissions : 4-Aminophenol derivatives are used in metal cluster chemistry, leading to compounds that exhibit unique properties like slow magnetization relaxation and ligand-centered emissions, relevant in materials science (Mazarakioti et al., 2015).

Environmental and Health Monitoring

- Environmental Pollutant Detection : 4-Aminophenol is recognized as a toxic environmental pollutant. Developing sensitive sensors for its detection is important for environmental and human health protection. Novel methods employing materials like nanoporous gold and MoS2 nanoclusters have been developed for this purpose (Li et al., 2020), (Kumar et al., 2016).

Catalytic Reactions and Analytical Chemistry

- Catalytic Hydride Reduction : A study on the catalytic reduction of 4-nitrophenol to 4-aminophenol using aqueous sodium borohydride solution has been conducted. This process is vital in understanding the catalytic activities of nanoparticles and the role of solvents in such reactions (Zhao et al., 2019).

- Analytical Methods for Protein Detection : 4-Aminophenol has been used in synchronous fluorescence techniques for protein determination. This approach offers a sensitive, simple, and reliable method for protein analysis in aqueous solutions (Wang et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Isotope-labeled compounds like 4-Aminophenol-d7 are increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This helps in overcoming the problems of matrix effects generally encountered in the usual LC-MS/GC-MS analysis potentially resulting in biased results .

Propriétés

IUPAC Name |

N,N,2,3,5,6-hexadeuterio-4-deuteriooxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1D,2D,3D,4D/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIKAWJENQZMHA-ZZLZVNDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584008 | |

| Record name | 4-(~2~H_2_)Amino(O-~2~H_5_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

285132-88-9 | |

| Record name | 4-(~2~H_2_)Amino(O-~2~H_5_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285132-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)